Potent Binding Affinity to Muscarinic M1 Acetylcholine Receptors (Rat) with High Subtype Selectivity
5-[(Piperidin-3-yl)methyl]pyridin-2-amine demonstrates potent binding affinity to rat muscarinic M1 acetylcholine receptors with a Ki of 2.70 nM, as measured by displacement of [3H]pirenzepine. [1] In contrast, its affinity for the M2 subtype is significantly lower (Ki = 38 nM), resulting in a 14-fold selectivity for M1 over M2. [1] This selectivity profile is notably distinct from that of the closely related analog N-(piperidin-3-ylmethyl)pyridin-2-amine, which exhibits a Ki of 156 nM for bovine M1 receptors and minimal M1/M2 selectivity (Ki M2 = 1,370 nM; ~9-fold). [2] The structural modification at the pyridine 5-position in 5-[(Piperidin-3-yl)methyl]pyridin-2-amine enhances both potency and selectivity, making it a superior tool compound for dissecting M1-mediated pathways.
| Evidence Dimension | Binding affinity (Ki) to muscarinic acetylcholine receptors |
|---|---|
| Target Compound Data | M1 Ki = 2.70 nM; M2 Ki = 38 nM; M1/M2 selectivity = 14 |
| Comparator Or Baseline | N-(piperidin-3-ylmethyl)pyridin-2-amine: M1 Ki = 156 nM; M2 Ki = 1,370 nM; M1/M2 selectivity = 8.8 |
| Quantified Difference | 18-fold lower M1 Ki; 1.6-fold higher M1/M2 selectivity |
| Conditions | Radioligand displacement assay using [3H]pirenzepine (M1) and [3H]-AF DX 384 (M2) on rat receptors |
Why This Matters
High M1 potency and selectivity are critical for developing CNS-penetrant therapeutics with minimized peripheral cholinergic side effects, guiding procurement for neuroscience-focused medicinal chemistry programs.
- [1] BindingDB. (n.d.). BDBM50453908 CHEMBL3084881. Activity Spreadsheet - Enzyme Inhibition Constant Data. Affinity for rat M1 and M2 acetylcholine receptors. View Source
- [2] BindingDB. (n.d.). BDBM50405719 CHEMBL2114395. Activity Spreadsheet - Enzyme Inhibition Constant Data. Affinity for bovine M1 and rat M2 receptors. View Source
